

Synthesis and characterization of Ni-Y intermetallic compounds

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Compound of Interest

Compound Name: Nickel;yttrium

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An In-Depth Technical Guide to the Synthesis and Characterization of Ni-Y Intermetallic Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Nickel-Yttrium (Ni-Y) intermetallic compounds. These materials are of significant interest due to their potential applications in various fields, including as magnetic materials and for hydrogen storage.^[1] This document details the experimental protocols for their preparation and analysis, presents key quantitative data for various Ni-Y phases, and illustrates the experimental workflows.

Synthesis of Ni-Y Intermetallic Compounds

A prevalent and effective method for synthesizing bulk Ni-Y intermetallic compounds is arc melting.^[2] This technique involves melting the constituent pure elements in a controlled inert atmosphere to form the desired alloy.

Experimental Protocol: Arc Melting

This protocol outlines the steps for synthesizing Ni-Y intermetallic compounds using a laboratory-scale arc furnace.

Materials and Equipment:

- High-purity Nickel (Ni) and Yttrium (Y) pieces
- Arc melting furnace with a non-consumable tungsten electrode and a water-cooled copper hearth
- High-purity argon gas supply
- Vacuum pump
- Digital balance
- Mortar and pestle (optional, for breaking up larger pieces)

Procedure:

- **Stoichiometric Calculation:** Calculate the required mass of high-purity Ni and Y pieces for the desired intermetallic compound (e.g., YNi_5 , YNi_3).
- **Sample Preparation:** Weigh the calculated amounts of Ni and Y and place them together on the water-cooled copper hearth of the arc furnace. To ensure good mixing, it is advisable to place the lower melting point element (Yttrium, melting point $\sim 1522^\circ\text{C}$) on top of the higher melting point element (Nickel, melting point $\sim 1455^\circ\text{C}$), though the intense heat of the arc mitigates this concern.
- **Chamber Purging:** Seal the furnace chamber and evacuate it to a high vacuum (e.g., 10^{-3} mbar) to remove atmospheric contaminants.
- **Inert Atmosphere Introduction:** Backfill the chamber with high-purity argon gas to a pressure slightly above atmospheric pressure (e.g., 1.1 bar) to prevent oxidation during melting.
- **Melting Process:**
 - Strike an electric arc between the tungsten electrode and the raw materials.
 - Melt the materials together. To ensure homogeneity, the resulting alloy button should be flipped and remelted multiple times (typically 3-5 times).

- **Solidification:** Turn off the arc and allow the molten alloy to solidify on the water-cooled copper hearth.
- **Sample Retrieval:** Once the sample has cooled to room temperature, vent the chamber and retrieve the as-cast Ni-Y intermetallic compound.
- **Homogenization (Optional):** For improved homogeneity, the as-cast sample can be sealed in an evacuated quartz tube and annealed at an elevated temperature (e.g., 900 °C) for an extended period (e.g., 72 hours), followed by slow cooling.

Synthesis Workflow

Synthesis Workflow for Ni-Y Intermetallics

Characterization of Ni-Y Intermetallic Compounds

The synthesized Ni-Y intermetallic compounds are characterized to determine their crystal structure, phase purity, microstructure, and elemental composition. The primary techniques employed for this are Powder X-ray Diffraction (XRD) and Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX).

Experimental Protocol: Powder X-ray Diffraction (XRD)

XRD is a non-destructive technique used to identify the crystalline phases present in a material and to determine their crystal structure.

Materials and Equipment:

- Ni-Y intermetallic sample
- Mortar and pestle (agate or ceramic)
- Powder X-ray diffractometer with a Cu K α radiation source
- Sample holder
- Sieve (optional)

Procedure:

- Sample Preparation:
 - Take a small piece of the synthesized Ni-Y alloy.
 - Grind the sample into a fine powder using a mortar and pestle. This ensures a random orientation of the crystallites.
 - The powder can be passed through a sieve to obtain a uniform particle size.
- Sample Mounting: Mount the fine powder onto the sample holder, ensuring a flat and level surface.
- Data Collection:
 - Place the sample holder in the diffractometer.
 - Set the parameters for the XRD scan, including the angular range (e.g., 20-100° 2 θ), step size (e.g., 0.02°), and scan speed.
 - Initiate the scan. The instrument will direct X-rays onto the sample and measure the intensity of the diffracted X-rays at different angles.
- Data Analysis:
 - The output is a diffractogram showing diffraction intensity as a function of 2 θ .
 - Identify the peak positions (2 θ values).
 - Compare the experimental diffraction pattern with standard diffraction patterns from databases (e.g., the Powder Diffraction File - PDF) to identify the Ni-Y intermetallic phases present.
 - Perform Rietveld refinement of the XRD data to determine the lattice parameters of the identified phases.

Experimental Protocol: Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX)

SEM provides high-resolution images of the sample's surface, revealing its microstructure, while EDX allows for the determination of the elemental composition of different regions.

Materials and Equipment:

- Ni-Y intermetallic sample
- Mounting press and resin (for cross-sectional analysis)
- Grinding and polishing equipment (SiC paper, diamond paste)
- Ultrasonic cleaner
- Scanning Electron Microscope with an EDX detector

Procedure:

- Sample Preparation:
 - For surface analysis, a small piece of the as-cast alloy can be directly mounted on an SEM stub using conductive carbon tape.
 - For microstructural analysis of the bulk, the sample should be mounted in a conductive resin.
 - The mounted sample is then ground using progressively finer SiC papers (e.g., 240, 400, 600, 800, 1200 grit).
 - Following grinding, the sample is polished using diamond pastes of decreasing particle size (e.g., 6 μm , 3 μm , 1 μm) to achieve a mirror-like surface finish.
 - Clean the polished sample in an ultrasonic bath with a solvent (e.g., ethanol) to remove any polishing debris.
- SEM Imaging:
 - Place the prepared sample into the SEM chamber.

- Evacuate the chamber to a high vacuum.
- Obtain secondary electron (SE) images for topographical information and backscattered electron (BSE) images for compositional contrast (heavier elements appear brighter).
- EDX Analysis:
 - Select a point, line, or area on the SEM image for elemental analysis.
 - Acquire the EDX spectrum, which shows the characteristic X-ray energies emitted from the selected region.
 - The peaks in the spectrum correspond to the elements present.
 - Perform quantitative analysis to determine the atomic or weight percentage of each element in the analyzed region, confirming the stoichiometry of the intermetallic phases.

Characterization Workflow

Characterization Workflow for Ni-Y Intermetallics

Properties of Ni-Y Intermetallic Compounds

The Ni-Y binary system features several stable intermetallic compounds, each with distinct crystal structures and properties.^[2] The quantitative data for these compounds are summarized in the following tables.

Crystal Structure Data

The crystal structure of a material is fundamental to its properties. The known Ni-Y intermetallic compounds crystallize in various structures, as detailed below.

Compound	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)
Y ₃ Ni	Orthorhombic	Pnma	8.05	10.70	6.27	90	90	90
Y ₃ Ni ₂	Trigonal	R-3	8.79	8.79	12.37	90	90	120
YNi	Orthorhombic	Cmcm	4.19	10.22	3.84	90	90	90
YNi ₂	Cubic	Fd-3m	7.18	7.18	7.18	90	90	90
YNi ₃	Rhombohedral	R-3m	5.03	5.03	24.52	90	90	120
Y ₂ Ni ₇	Rhombohedral	R-3m	4.92	4.92	36.07	90	90	120
YNi ₄	Rhombohedral	R-3m	4.93	4.93	48.65	90	90	120
YNi ₅	Hexagonal	P6/mm m	4.89	4.89	3.97	90	90	120
Y ₂ Ni ₁₇	Hexagonal	P6 ₃ /mm c	8.33	8.33	8.09	90	90	120

Note: Data for some compounds may represent calculated values or values for isostructural compounds and should be confirmed with experimental data where available.

Mechanical Properties

The mechanical properties of intermetallic compounds are crucial for their potential structural applications. The following table presents calculated mechanical properties for several Ni-Y compounds.^[1]

Compound	Bulk Modulus (B) (GPa)	Shear Modulus (G) (GPa)	Young's Modulus (E) (GPa)
Y ₃ Ni	56.46	31.83	79.51
Y ₃ Ni ₂	69.83	42.13	104.93
YNi	101.37	51.09	131.64
YNi ₂	130.29	48.77	129.58
YNi ₃	148.97	64.91	168.04
Y ₂ Ni ₇	163.58	73.04	189.92
YNi ₅	181.71	79.75	208.70
Y ₂ Ni ₁₇	179.36	82.25	214.33

Thermodynamic Properties

Thermodynamic properties govern the stability and formation of the intermetallic phases. Key thermodynamic data for Ni-Y compounds are provided below.[\[1\]](#)[\[3\]](#)

Compound	Melting Point (°C)	Enthalpy of Formation (kJ/mol-atom)
Y ₃ Ni	770	-24.0
Y ₃ Ni ₂	880	-29.0
YNi	1040	-38.0
YNi ₂	1350	-35.0
YNi ₃	1360	-34.0
Y ₂ Ni ₇	1370	-31.0
YNi ₅	1400	-28.0
Y ₂ Ni ₁₇	1380	-25.0

Note: Enthalpy of formation values are approximate and can vary based on the experimental or calculation method.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of Ni-Y intermetallic compounds. The experimental protocols for arc melting, XRD, and SEM-EDX offer a practical framework for researchers in the field. The compiled quantitative data on the crystal structure, mechanical, and thermodynamic properties of various Ni-Y phases serves as a valuable reference for material selection and design. The illustrated workflows provide a clear and logical sequence for the synthesis and characterization processes. Further research into the less-characterized Ni-Y compounds and experimental validation of calculated properties will continue to advance the understanding and application of these promising materials.

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